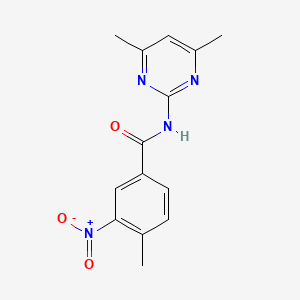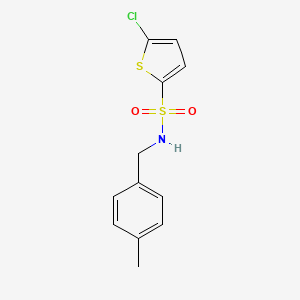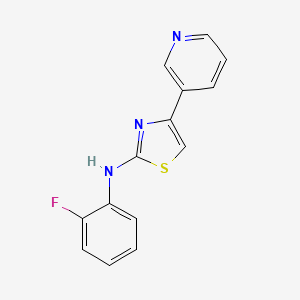
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide, also known as DMNQ, is a synthetic compound that has been studied for its potential use in scientific research. DMNQ has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide acts as a redox cycling agent, which means that it can transfer electrons between molecules in a cyclic manner. This process can lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cells. N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide has been found to induce apoptosis in cancer cells by increasing ROS levels and causing DNA damage.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide has been found to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide has also been found to inhibit the activity of mitochondrial complex I, which can affect the production of ATP and lead to cell death.
实验室实验的优点和局限性
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide in lab experiments is its ability to induce oxidative stress and apoptosis in cells. This makes it a useful tool for studying the mechanisms of cell death and for investigating potential treatments for diseases such as cancer. However, N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide. One area of interest is investigating its potential use in treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide's ability to induce apoptosis in cancer cells also makes it a promising candidate for cancer research. Further studies are needed to better understand the mechanisms of N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide's actions and to determine its potential as a therapeutic agent.
合成方法
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitrobenzoic acid with 4,6-dimethyl-2-aminopyrimidine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then treated with an acid to yield N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide has been studied for its potential use in a variety of scientific research applications. It has been found to have antioxidant properties and has been investigated for its potential use in treating oxidative stress-related diseases such as Parkinson's disease and Alzheimer's disease. N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-3-nitrobenzamide has also been studied for its potential use in cancer research, as it has been found to induce apoptosis in cancer cells.
属性
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-8-4-5-11(7-12(8)18(20)21)13(19)17-14-15-9(2)6-10(3)16-14/h4-7H,1-3H3,(H,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOXEWMMWKVDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=CC(=N2)C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)


![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)
![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)
![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)